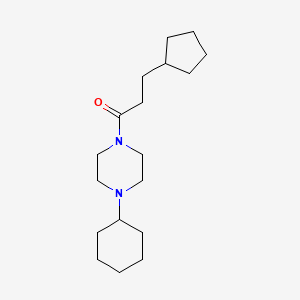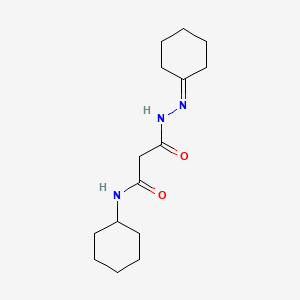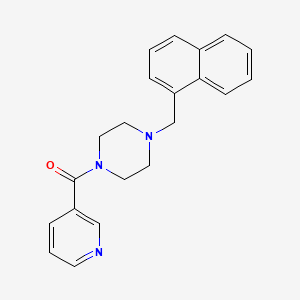
1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields such as medicine, pharmacology, and neuroscience.
Mecanismo De Acción
The exact mechanism of action of 1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine is not fully understood. However, it has been suggested that it acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual action of the compound is thought to modulate the activity of these neurotransmitters, which in turn leads to its therapeutic effects.
Biochemical and Physiological Effects:
1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine has been found to have several biochemical and physiological effects. In animal studies, it has been shown to improve locomotor activity, reduce anxiety-like behavior, and improve cognitive function. It has also been found to have neuroprotective effects and to reduce the risk of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine in lab experiments is its potential therapeutic applications in various fields. It has been found to have a wide range of effects on the central nervous system, making it a promising drug candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. Further research is needed to fully understand the safety and efficacy of this compound.
Direcciones Futuras
There are several future directions for the research and development of 1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine. One of the main areas of focus is the development of more efficient and reliable synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound. This will help to identify potential therapeutic applications and to develop safer and more effective drugs based on this compound. Finally, more studies are needed to fully understand the safety and efficacy of this compound in human subjects.
Métodos De Síntesis
The synthesis of 1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine involves the reaction of cyclohexylamine with 3-cyclopentylpropanoyl chloride followed by the reaction of the resulting product with piperazine. This method has been reported in several research studies and has been found to be an efficient and reliable approach for the synthesis of this compound.
Aplicaciones Científicas De Investigación
1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine has been extensively studied for its potential therapeutic applications in various fields. In pharmacology, it has been investigated as a potential drug candidate for the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and depression. In neuroscience, it has been studied for its role in modulating the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
Propiedades
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O/c21-18(11-10-16-6-4-5-7-16)20-14-12-19(13-15-20)17-8-2-1-3-9-17/h16-17H,1-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKPYWIBOZPCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5877150.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5877167.png)





![N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea](/img/structure/B5877212.png)
![methyl 2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5877213.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B5877220.png)
![1-[3-(4-nitrophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5877223.png)
![isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5877225.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5877230.png)